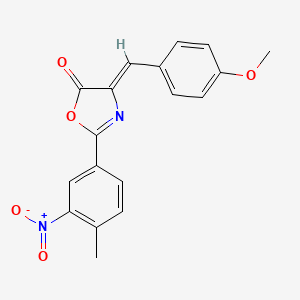![molecular formula C16H8BrCl2N3O4 B11697094 (4Z)-1-(4-bromophenyl)-4-[(2,4-dichloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione](/img/structure/B11697094.png)
(4Z)-1-(4-bromophenyl)-4-[(2,4-dichloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(4Z)-1-(4-bromophenyl)-4-[(2,4-dichloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and nitro functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4Z)-1-(4-bromophenyl)-4-[(2,4-dichloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione typically involves multi-step organic reactions. One common method includes the condensation of 4-bromobenzaldehyde with 2,4-dichloro-5-nitrobenzaldehyde in the presence of a base to form the corresponding intermediate. This intermediate is then reacted with hydrazine derivatives under controlled conditions to yield the final pyrazolidine-3,5-dione structure.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts, temperature control, and purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
(4Z)-1-(4-bromophenyl)-4-[(2,4-dichloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: Halogen atoms (bromine and chlorine) can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
科学的研究の応用
Chemistry
In chemistry, (4Z)-1-(4-bromophenyl)-4-[(2,4-dichloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its structural features make it a candidate for studying interactions with biological targets, potentially leading to the discovery of new drugs.
Industry
In the industrial sector, this compound can be used in the synthesis of advanced materials, including polymers and nanomaterials. Its reactivity and functional groups make it suitable for creating materials with specific properties.
作用機序
The mechanism of action of (4Z)-1-(4-bromophenyl)-4-[(2,4-dichloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, modulating biological pathways and exerting its effects. For example, the nitro group can participate in redox reactions, influencing cellular processes.
類似化合物との比較
Similar Compounds
(Z,Z)-Selanediylbis(2-propenamides): This compound features selenium and exhibits high glutathione peroxidase-like activity.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine, with a fluorine atom replacing chlorine.
Uniqueness
(4Z)-1-(4-bromophenyl)-4-[(2,4-dichloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione is unique due to its combination of bromine, chlorine, and nitro groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.
特性
分子式 |
C16H8BrCl2N3O4 |
|---|---|
分子量 |
457.1 g/mol |
IUPAC名 |
(4Z)-1-(4-bromophenyl)-4-[(2,4-dichloro-5-nitrophenyl)methylidene]pyrazolidine-3,5-dione |
InChI |
InChI=1S/C16H8BrCl2N3O4/c17-9-1-3-10(4-2-9)21-16(24)11(15(23)20-21)5-8-6-14(22(25)26)13(19)7-12(8)18/h1-7H,(H,20,23)/b11-5- |
InChIキー |
JBWXSRGHVMUZQI-WZUFQYTHSA-N |
異性体SMILES |
C1=CC(=CC=C1N2C(=O)/C(=C\C3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-])/C(=O)N2)Br |
正規SMILES |
C1=CC(=CC=C1N2C(=O)C(=CC3=CC(=C(C=C3Cl)Cl)[N+](=O)[O-])C(=O)N2)Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![9,9-dimethyl-12-(4-methylphenyl)-8,9,10,12-tetrahydrobenzo[a]acridin-11(7H)-one](/img/structure/B11697019.png)
![(4E)-4-[2-(2-bromophenyl)hydrazinylidene]-2-(4-nitrophenyl)-5-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11697021.png)

![(5E)-1-(3,5-dimethylphenyl)-5-{3-methoxy-4-[(4-nitrobenzyl)oxy]benzylidene}pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11697038.png)
![(5E)-5-{[5-(4-Methoxy-2-nitrophenyl)furan-2-YL]methylidene}-2-sulfanylideneimidazolidin-4-one](/img/structure/B11697040.png)
![Ethyl 2-[(azepan-1-ylacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B11697041.png)
![N-{(1Z)-3-{(2E)-2-[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylidene]hydrazinyl}-1-[4-(dimethylamino)phenyl]-3-oxoprop-1-en-2-yl}benzamide](/img/structure/B11697042.png)



![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(2-hydroxy-3-methoxyphenyl)methylidene]acetohydrazide](/img/structure/B11697065.png)
![(2Z)-5-(3-methylbenzyl)-2-[(2E)-(naphthalen-1-ylmethylidene)hydrazinylidene]-2,5-dihydro-1,3-thiazol-4-ol](/img/structure/B11697070.png)
![Methyl 4-{[4-(acetylamino)phenyl]amino}-4-oxobutanoate](/img/structure/B11697077.png)
